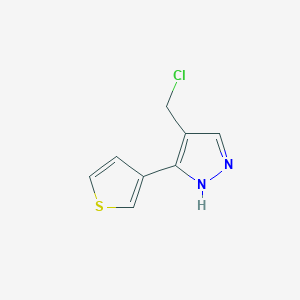

4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-5-thiophen-3-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIQUNANRBLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNS, with a molecular weight of approximately 201.68 g/mol. The compound features a five-membered heterocyclic structure that includes a chloromethyl group and a thiophene ring, which are crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- Efficacy Against Bacteria : Compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Specific derivatives demonstrated up to 93% inhibitory activity against interleukin (IL) markers at concentrations comparable to standard drugs like dexamethasone .

- Minimum Inhibitory Concentration (MIC) : A study highlighted that certain pyrazole derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial activity .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | E. coli |

| 7b | 0.20 | Staphylococcus epidermidis |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented in several studies:

- Inhibition of Cytokines : Derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and IL-6 production. One study reported specific compounds achieving up to 85% inhibition of TNF-α at a concentration of 10 µM, highlighting their therapeutic application in inflammatory diseases .

| Compound | TNF-α Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound A | 85 | 10 |

| Compound B | 76 | 10 |

| Dexamethasone | 76 | 1 |

3. Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties:

- Induction of Apoptosis : Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cell lines. Specific studies indicate that these compounds can selectively target cancerous cells while minimizing effects on normal cells .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 1.1 | Apoptosis induction |

| MCF-7 | 3.3 | Cell cycle arrest |

| HepG2 | Not specified | DNA binding interaction |

Case Studies

Several studies have investigated the biological activities associated with pyrazole derivatives:

Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds demonstrated significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Screening : Various pyrazole compounds were screened against multiple bacterial strains, revealing promising results for inhibiting growth at low concentrations. Specific derivatives exhibited higher efficacy than traditional antibiotics like ampicillin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Key Structural and Functional Differences

Electronic and Reactivity Comparisons

- Thiophene vs. Phenyl Substituents : The thiophen-3-yl group in the target compound provides stronger electron-donating effects compared to phenyl or p-tolyl groups, improving charge transfer in photophysical applications . Conversely, phenyl-substituted analogs (e.g., compound 6d in ) exhibit higher lipophilicity, favoring membrane permeability in drug candidates.

- Chloromethyl Reactivity : The chloromethyl group in this compound undergoes nucleophilic substitution more readily than analogs with bulkier substituents (e.g., trifluoromethyl or difluoromethoxy groups in ), enabling efficient derivatization.

- Positional Isomerism : Thiophen-3-yl substitution (target compound) versus thiophen-2-yl (e.g., ) alters conjugation pathways. Thiophen-3-yl’s asymmetric placement may reduce steric hindrance in binding pockets compared to the 2-position isomer.

Preparation Methods

General Synthetic Strategy for 4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole

The preparation of this compound typically involves a multi-step synthetic route, which can be summarized as follows:

- Construction of the pyrazole ring core

- Introduction of the thiophen-3-yl substituent

- Installation of the chloromethyl group at position 4

This sequence may be achieved through classical heterocyclic synthesis and modern cross-coupling techniques.

Formation of the Pyrazole Core

The pyrazole ring is commonly synthesized via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

Hydrazine and 1,3-dicarbonyl condensation: Reaction of hydrazine hydrate with β-diketones or β-ketoesters under acidic or basic conditions leads to pyrazole ring formation. This classical approach provides the pyrazole skeleton with substituents at positions 3 and 5 depending on the starting diketone.

Cyclization of chalcones: Chalcones bearing thiophene substituents can undergo cyclization with hydrazine or thiosemicarbazide derivatives to yield substituted pyrazolines or pyrazoles. This method is particularly useful for introducing thiophen-3-yl groups at position 3.

Introduction of the Thiophen-3-yl Group

The thiophen-3-yl substituent at position 3 of the pyrazole ring is typically introduced by:

Cross-coupling reactions: Suzuki-Miyaura or Stille coupling between halogenated pyrazoles and thiophen-3-yl boronic acids or stannanes allows selective installation of the thiophen-3-yl group under palladium catalysis.

Use of thiophene-containing precursors: Alternatively, starting materials such as thiophene-substituted chalcones or diketones can be employed so that the thiophen-3-yl group is incorporated during the pyrazole ring formation.

Introduction of the Chloromethyl Group at Position 4

The chloromethyl group is a reactive handle for further functionalization and is introduced via:

Chloromethylation reactions: Treatment of the pyrazole intermediate with formaldehyde and hydrochloric acid (chloromethylation conditions) introduces the chloromethyl substituent at position 4. This electrophilic substitution typically proceeds under acidic conditions and may require careful control to avoid over-chloromethylation or polymerization.

Alkylation with chloromethylating agents: Alternatively, alkylation of a pyrazole precursor bearing an active methylene group at position 4 with chloromethyl halides (e.g., chloromethyl iodide) under basic conditions (such as potassium carbonate in DMF) can afford the desired chloromethyl-substituted pyrazole.

Representative Synthetic Route and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-diketone or chalcone; acid/base catalyst | Formation of 3-substituted pyrazole |

| 2 | Thiophen-3-yl introduction | Suzuki-Miyaura coupling with thiophen-3-yl boronic acid, Pd catalyst, base, solvent (e.g., THF) | Selective substitution at position 3 |

| 3 | Chloromethylation | Formaldehyde + HCl (chloromethylation) or ClCH2I + K2CO3 in DMF, 50–80°C | Introduction of chloromethyl group at C-4 |

| 4 | Purification | Silica gel column chromatography, solvent gradients (ethyl acetate/hexane) | Isolation of pure product |

| 5 | Characterization | ¹H/¹³C NMR, HRMS, single-crystal X-ray diffraction | Verification of structure and purity |

Optimization and Industrial Considerations

Reaction monitoring: Thin-layer chromatography (TLC) using dichloromethane/methanol mixtures (95:5 v/v) is effective for tracking reaction progress.

Solvent choice: Polar aprotic solvents like DMF or THF are preferred for alkylation and coupling steps to enhance solubility and reaction rates.

Temperature control: Optimal temperatures range from 50 to 80 °C for chloromethylation and coupling reactions to balance reaction rate and selectivity.

Scale-up: Industrial production may utilize continuous flow reactors and high-throughput screening to optimize yield and minimize impurities.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazine condensation with diketones/chalcones | Hydrazine hydrate, β-diketones/chalcones, acid/base catalyst | Straightforward pyrazole synthesis | May require purification steps |

| Cross-coupling (Suzuki-Miyaura) | Pd catalyst, thiophen-3-yl boronic acid, base, THF or DMF | High regioselectivity, modular | Requires expensive catalysts |

| Chloromethylation | Formaldehyde + HCl or chloromethyl halides, basic conditions | Efficient chloromethyl installation | Potential side reactions, corrosive reagents |

| Alkylation with chloromethyl halides | ClCH2I, K2CO3, DMF, 50–80 °C | Controlled substitution | Requires careful temperature control |

Research Findings and Literature Support

The synthetic routes outlined are supported by recent literature describing the preparation of related pyrazole derivatives bearing chloromethyl and thiophenyl substituents.

Studies emphasize the importance of reaction condition optimization to maximize yield and purity, including solvent choice and temperature control.

Alternative green chemistry approaches for pyrazole synthesis involve ring closure of chalcones with hydrazine or thiosemicarbazide derivatives, which may be adapted for thiophene-substituted pyrazoles.

Characterization techniques such as NMR, HRMS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

This detailed review consolidates the preparation methods of this compound, highlighting classical and modern synthetic strategies, reaction conditions, and practical considerations for laboratory and industrial synthesis.

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or via copper-catalyzed click chemistry. For example, copper sulfate and sodium ascorbate in THF/water (1:1) at 50°C for 16 hours can achieve cyclization with moderate yields (~60%) . Key factors include:

- Solvent polarity : THF enhances reactivity of intermediates.

- Catalyst loading : Excess copper sulfate may lead to side reactions.

- Temperature : Prolonged heating (>50°C) risks decomposition of the thiophene moiety.

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to isolate the product .

- Characterization :

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization step in synthesizing this compound?

Methodological Answer: The cyclization likely proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the thiophene-substituted β-keto ester, followed by HCl elimination. Computational studies (DFT) suggest:

Q. How can researchers address contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The 1H-pyrazole core can exhibit keto-enol tautomerism, altering peak splitting patterns. Use DMSO-d6 to stabilize the enol form .

- Residual solvents : Traces of THF or ethyl acetate in the final product may overlap with target signals. Employ high-vacuum drying (0.1 mmHg, 24 hours) .

- Isotopic patterns : Verify molecular ion peaks (e.g., [M+2] for Cl isotopes) via high-resolution mass spectrometry (HRMS) .

Q. What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with the B3LYP/6-31G(d,p) basis set to model electrophilic substitution sites on the thiophene ring .

- Molecular docking : Predict binding affinities for biological targets (e.g., carbonic anhydrase isoforms) using AutoDock Vina. The chloromethyl group shows strong van der Waals interactions with hydrophobic enzyme pockets .

Q. How can researchers evaluate the biological activity of this compound systematically?

Methodological Answer:

- In vitro assays :

- Antibacterial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme inhibition : Test inhibition of carbonic anhydrase isoforms (e.g., CAH1, CAH2) via stopped-flow CO2 hydration assays .

- Structure-activity relationships (SAR) : Modify the thiophene substituent (e.g., replace with furan) to assess impact on bioactivity .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the antibacterial efficacy of this compound?

Methodological Answer:

- Standardize protocols : Ensure consistent inoculum size (1–5 × 10 CFU/mL) and incubation time (18–24 hours) .

- Control for impurities : Trace metal ions (e.g., Cu) from synthesis may exhibit antimicrobial activity. Chelate with EDTA during bioassays .

- Cross-validate : Compare results across multiple strains and independent labs to distinguish compound-specific effects from experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.